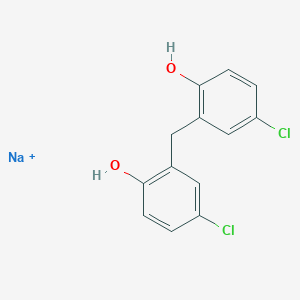

dichlorophene, sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2.Na/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;/h1-4,6-7,16-17H,5H2;/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJNZEZALAEEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2NaO2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10254-48-5 | |

| Record name | Dichlorophene, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dichlorophene, Sodium Salt

Abstract

Dichlorophene (2,2'-methylenebis(4-chlorophenol)) and its corresponding sodium salts are chlorinated bisphenol compounds with a long history of use as potent biocidal agents. This guide provides a comprehensive technical overview of the fundamental properties, mechanism of action, synthesis, and analytical methodologies related to dichlorophene sodium salt. It is designed to serve as a foundational resource for professionals engaged in antimicrobial research, material preservation, and the development of new therapeutic or industrial formulations. The document synthesizes data from established scientific literature and safety data repositories to ensure technical accuracy and practical relevance.

Introduction and Scope

Dichlorophene and its sodium salts function as broad-spectrum antimicrobial agents, demonstrating efficacy against a range of fungi, bacteria, algae, and helminths.[1][2] Historically, they have been incorporated into a wide array of products, including industrial biocides for textiles and leather, cosmetic preservatives, and veterinary anthelmintics for treating tapeworm infections in companion animals.[3][4] The conversion of the acidic parent dichlorophene molecule to its sodium salt form enhances its utility in certain formulations. This guide focuses on the core physicochemical properties, biological activity, and handling of dichlorophene sodium salt, providing the causal insights behind its function and application.

Chemical and Physical Properties

The parent compound, dichlorophene, is a white or light-colored powder with a slight phenolic odor.[5] It is acidic and reacts with aqueous alkalis to form salts, such as the monosodium and disodium salts. The disodium salt is the more completely neutralized form. While many physical properties are reported for the parent compound, the salt form is expected to have greater aqueous solubility.

Table 1: Core Chemical and Physical Properties

| Property | Dichlorophene (Parent Compound) | Dichlorophene Disodium Salt |

| IUPAC Name | 4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol | disodium;4-chloro-2-[(5-chloro-2-oxidophenyl)methyl]phenolate |

| Synonyms | Dichlorophene, Didroxane, Antiphen, 2,2'-Methylenebis(4-chlorophenol) | Dichlorophen disodium salt, Panacide M |

| CAS Number | 97-23-4 | 22232-25-3 |

| Molecular Formula | C₁₃H₁₀Cl₂O₂ | C₁₃H₈Cl₂Na₂O₂ |

| Molecular Weight | 269.12 g/mol | 313.08 g/mol |

| Physical Description | White, slightly cream or light pink-colored powder.[5] | Data not specified; typically a solid. |

| Melting Point | 177-178 °C[4] | Data not specified. |

| Stability | Slowly oxidized in air.[5] | Generally stable under normal conditions. |

Chemical Structure

The structure consists of two 4-chlorophenol rings linked by a methylene bridge at the ortho position relative to the hydroxyl groups. In the disodium salt, the protons of both phenolic hydroxyl groups are replaced by sodium ions.

Sources

dichlorophene, sodium salt chemical structure and activity

An In-Depth Technical Guide to Dichlorophene and its Sodium Salt: Chemical Structure, Activity, and Core Mechanisms

Executive Summary

Dichlorophene, a halogenated phenolic compound, and its corresponding sodium salt have a long history of use as broad-spectrum biocides. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical architecture, synthesis, biological activities, and underlying mechanisms of action of dichlorophene. We delve into its established roles as an antibacterial, antifungal, anthelmintic, and algicidal agent, synthesizing field-proven insights with established scientific literature. The primary mechanisms of action are multifaceted, including the disruption of mitochondrial bioenergetics via the uncoupling of oxidative phosphorylation, inhibition of tubulin polymerization leading to mitotic arrest, and induction of cell membrane damage coupled with oxidative stress. This guide further presents detailed, self-validating experimental protocols for assessing its antimicrobial efficacy and elucidating its mechanisms, supported by quantitative data and visual workflows to ensure technical accuracy and practical applicability in a research and development setting.

Introduction to Dichlorophene

Dichlorophene (2,2'-methylenebis(4-chlorophenol)), also known as DDM or G-4, is a chlorinated phenol derivative first introduced in the 1940s.[1] It has been widely utilized across various industries for its potent biocidal properties.[2] Applications range from therapeutic use as an anthelmintic in veterinary and human medicine to its function as a fungicide and bactericide in cosmetics, soaps, shampoos, and the preservation of textiles.[1][3][4][5][6] As antimicrobial resistance presents a growing global challenge, there is a renewed scientific interest in re-evaluating established compounds like dichlorophene to understand their full therapeutic potential and mechanisms of action against contemporary pathogens.[2] This guide serves as a foundational resource, consolidating current knowledge and providing practical methodologies for the scientific investigation of dichlorophene and its sodium salt.

Chemical Structure and Properties

Dichlorophene is a diarylmethane compound characterized by two 4-chlorophenol units linked by a methylene bridge at the ortho position to the hydroxyl groups.[5] This structure is fundamental to its biological activity. The sodium salt is formed by the deprotonation of one or both of the phenolic hydroxyl groups, which increases its solubility in aqueous media.

Chemical Structure Diagrams

Caption: Dichlorophene uncouples oxidative phosphorylation by dissipating the proton gradient.

Inhibition of Tubulin Polymerization

A more recently proposed mechanism, particularly relevant to its antifungal and anthelmintic activity, is the inhibition of tubulin polymerization. [2][7]Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. [2]By binding to tubulin, dichlorophene can prevent the formation of these microtubules, leading to mitotic arrest and inhibiting cell proliferation. [2]

Cell Membrane Disruption and Oxidative Stress

In bacteria, dichlorophene is known to compromise the cell membrane. [8][9]This disruption of membrane integrity can lead to leakage of essential intracellular components. [10][11]Concurrently, it can induce the production of ROS, causing significant oxidative damage to proteins, lipids, and DNA, ultimately contributing to bacterial cell death. [10][11]It is also suggested that dichlorophene can covalently bind to the thiol groups of microbial proteins, thereby interfering with the activity of metabolic enzymes. [8][12]

Experimental Protocols for Activity Assessment

To ensure trustworthy and reproducible results, standardized protocols are essential. The following methodologies are based on established laboratory practices and can be adapted for specific research needs.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol, adapted from CLSI guidelines, is a self-validating system for determining the lowest concentration of dichlorophene that inhibits visible microbial growth.

Methodology:

-

Preparation of Dichlorophene Stock: Prepare a concentrated stock solution of dichlorophene (e.g., 1280 µg/mL) in a suitable solvent like DMSO. The choice of solvent is critical; DMSO is common but its final concentration in the assay should be non-inhibitory (typically ≤1%).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the dichlorophene stock solution in appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of concentrations to test.

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the diluted inoculum to each well. Include a positive control (inoculum without drug) and a negative control (broth without inoculum). Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

MIC Determination: The MIC is visually determined as the lowest concentration of dichlorophene in which there is no visible growth (turbidity).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Assessment of Mitochondrial Respiration

This protocol assesses dichlorophene's effect on mitochondrial oxygen consumption, providing direct evidence for its role as an uncoupler.

Methodology:

-

Materials: Isolated mitochondria or fungal spheroplasts, respiration buffer, substrates (e.g., succinate), ADP, dichlorophene, and a Clark-type oxygen electrode system.

-

System Calibration: Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Baseline Respiration: Add the mitochondrial suspension to the electrode chamber containing respiration buffer and substrate. Allow the system to equilibrate and record the baseline rate of oxygen consumption (State 2 respiration).

-

State 3 Respiration: Add a known amount of ADP to initiate ATP synthesis, which stimulates a rapid increase in oxygen consumption (State 3 respiration).

-

Effect of Dichlorophene: Once a stable State 3 rate is established, introduce dichlorophene into the chamber. An uncoupling agent will cause oxygen consumption to increase further or remain high even after the added ADP has been converted to ATP, as the process is no longer coupled to ATP synthesis.

-

Data Analysis: Compare the rates of oxygen consumption before and after the addition of dichlorophene to quantify its uncoupling activity.

Bacterial Membrane Permeability Assay

This assay uses a fluorescent dye that cannot enter cells with intact membranes to quantify membrane damage.

Methodology:

-

Materials: Bacterial culture, phosphate-buffered saline (PBS), dichlorophene, and a fluorescent dye such as Propidium Iodide (PI).

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash and resuspend the cells in PBS.

-

Treatment: Treat the bacterial suspension with dichlorophene at its MIC or supra-MIC concentrations. Include an untreated control and a positive control (e.g., treated with 70% isopropanol to maximize membrane damage).

-

Staining and Measurement: Add PI to all samples. Incubate in the dark for a specified time (e.g., 15-30 minutes). Measure the fluorescence intensity using a fluorometer or flow cytometer.

-

Interpretation: An increase in fluorescence in the dichlorophene-treated samples compared to the untreated control indicates that the cell membrane has been compromised, allowing PI to enter and bind to intracellular nucleic acids. [13]

Pharmacokinetics and Metabolism

When administered orally to rats, dichlorophene is well-absorbed and rapidly excreted, primarily in the urine. [14]Within two days of dosing, approximately 95% of a radiolabeled dose is excreted, with 78% in the urine and 17% in the feces. [14]The parent compound is extensively metabolized. Only about 4% of the dose is excreted as unmetabolized dichlorophene. [14]The major urinary metabolites are dichlorophene monoglucuronide (25%), dichlorophene diglucuronide (19%), and dichlorophene sulfate (17%). [15][16][14]

Toxicology and Safety Profile

Dichlorophene exhibits low to moderate acute toxicity. Its safety profile is a key consideration for its application in consumer products and therapeutics.

| Toxicity Endpoint | Species | Value | Source(s) |

| Acute Oral LD₅₀ | Rat | 1000-3000 mg/kg | [14] |

| Acute Oral LD₅₀ | Mouse | 3300 mg/kg | [7] |

| Acute Oral LD₅₀ | Guinea Pig | 1240 mg/kg | [14] |

| Acute Oral LD₅₀ | Dog | 2000 mg/kg | [14] |

| Skin Irritation | Rabbit | Mild to minimal irritation (at up to 10%) | [15][16][17] |

| Eye Irritation | Rabbit | Ocular irritant | [15][16] |

Short-term oral toxicity studies in rats and mice have identified nephropathy (kidney damage) as a principal finding at high doses. [3][15][16]In terms of genotoxicity, dichlorophene tested positive in the Ames mutagenicity assay but was not found to be mutagenic in mammalian or fruit fly test systems. [15][16]Dichlorophene is regulated in cosmetics in several regions; for instance, the European Union permits a maximum concentration of 0.5%. [16][14]

Analytical Methods

Accurate quantification of dichlorophene in raw materials, formulations, and biological samples is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose.

A typical reverse-phase HPLC method involves:

-

Column: C18 column. [18]* Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v). [18]* Detection: UV detection at a wavelength of 290 nm, which is suitable for both dichlorophene and its main trimer impurity. [18]* Flow Rate: Approximately 1.5 mL/min. [18] This method allows for the effective separation and quantification of dichlorophene from its degradation products and synthesis-related impurities. [18]For environmental samples, methods involving gas chromatography/mass spectrometry (GC/MS) after extraction and derivatization may also be employed. [19][20]

Conclusion and Future Directions

Dichlorophene remains a compound of significant interest due to its broad-spectrum antimicrobial activity and well-established, multifaceted mechanisms of action. Its ability to uncouple oxidative phosphorylation, disrupt cell division, and compromise membrane integrity makes it an effective biocide. While its historical use provides a strong foundation, modern research techniques offer new opportunities. Future research should focus on leveraging nanotechnology, as seen with gold nanoparticle functionalization, to enhance its efficacy and specificity against drug-resistant pathogens. [10][11]Further elucidation of its tubulin-binding properties could pave the way for its development as a targeted antifungal or antiparasitic agent. A deeper understanding of its immunomodulatory and toxicological profile using contemporary molecular approaches will be crucial for validating its safety and exploring new therapeutic applications.

References

-

Dichlorophen – Knowledge and References - Taylor & Francis. [Link]

-

Safety Assessment of Dichlorophene and Chlorophene - ResearchGate. [Link]

-

Safety assessment of dichlorophene and chlorophene - PubMed. [Link]

-

Dichlorophen - Wikipedia. [Link]

-

What is the mechanism of Dichlorphenamide? - Patsnap Synapse. [Link]

-

DICHLOROPHEN, anthelmintic for veterinary use in DOGS and CATS against tapeworms. [Link]

-

2,6-dichlorophenol - Organic Syntheses Procedure. [Link]

-

Dichlorophene and its sodium salts: Human health tier II assessment. [Link]

-

Dichlorophen - AERU - University of Hertfordshire. [Link]

-

dichlorophen - Drug Central. [Link]

-

Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed. [Link]

-

Dichlorophen Nine Chongqing Chemdad Co. [Link]

-

analytical methods - Agency for Toxic Substances and Disease Registry. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf. [Link]

-

Dichlorophen - MedChem Express - Cambridge Bioscience. [Link]

- US4127735A - Preparation of dichlorophene - Google P

-

Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - Taylor & Francis Online. [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation - EPA. [Link]

-

Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant - Semantic Scholar. [Link]

-

Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed. [Link]

-

Environmental Chemistry Methods: Dichlorprop-P; 442434-01 - EPA. [Link]

-

Toxicogenetic evaluation of dichlorophene in peripheral blood and in the cells of the immune system using molecular and flow cytometric approaches - PubMed. [Link]

-

The algicidal activity of marine Loktanella sp. Gb03 on the toxic dinoflagellate Coolia Malayensis. [Link]

-

Optimization of Algicidal Activity for Alteromonas sp. FDHY-03 against Harmful Dinoflagellate Prorocentrum donghaiense - MDPI. [Link]

-

Isolation and characterization of a high-efficiency algicidal bacterium Pseudoalteromonas sp. LD-B6 against the harmful dinoflagellate Noctiluca scintillans - Frontiers. [Link]

Sources

- 1. parasitipedia.net [parasitipedia.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Dichlorophen | Antibacterial | Antifungal | Parasite | TargetMol [targetmol.com]

- 5. Dichlorophen | 97-23-4 [chemicalbook.com]

- 6. Dichlorophen Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Dichlorophen - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dichlorophen - MedChem Express [bioscience.co.uk]

- 10. tandfonline.com [tandfonline.com]

- 11. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. researchgate.net [researchgate.net]

- 16. Safety assessment of dichlorophene and chlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

- 20. epa.gov [epa.gov]

Dichlorophene Sodium Salt as a Fungicide: A Technical Guide to Its Core Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorophene is a multifaceted compound utilized across various sectors as a fungicide, bactericide, and algicide.[1] Its application in agriculture is significant for protecting crops from a wide array of fungal and bacterial pathogens, thereby securing crop yields.[2] The core of dichlorophene's fungicidal efficacy is primarily attributed to its role as a potent disruptor of mitochondrial function.[1][3] This technical guide synthesizes the current understanding of dichlorophene's mechanism of action, focusing on its ability to uncouple oxidative phosphorylation. It further provides detailed experimental protocols for researchers to validate and explore this mechanism in a laboratory setting. While the uncoupling of oxidative phosphorylation is the most cited mechanism, evidence also suggests that dichlorophene may interfere with tubulin polymerization, presenting a secondary mode of action that contributes to its antifungal properties.[3][4]

Introduction to Dichlorophene

Dichlorophene (2,2'-methylenebis(4-chlorophenol)) is a chlorinated phenol compound historically used as an antimicrobial agent in various formulations, including soaps and shampoos, and for veterinary purposes.[5] In agriculture and horticulture, it is valued for its broad-spectrum activity against molds and algae.[6] Its chemical structure allows it to interfere with fundamental biological processes in susceptible organisms. This guide will focus on its action against fungi, delving into the biochemical interactions that lead to fungal cell death.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism behind dichlorophene's fungicidal activity is its function as an uncoupler of oxidative phosphorylation within the fungal mitochondria.[3] This process is central to cellular energy production and its disruption has catastrophic consequences for the fungal cell.

The Fungal Electron Transport Chain (ETC)

Fungal mitochondria generate the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, facilitates the transfer of electrons from donors like NADH and succinate to a final electron acceptor, oxygen. This electron flow is coupled with the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton motive force (PMF). The PMF is an electrochemical gradient that ATP synthase utilizes to produce ATP.

Dichlorophene as a Protonophore

Dichlorophene acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[3] By providing an alternative route for proton reentry into the matrix, dichlorophene dissipates the carefully maintained proton gradient.[3] This action effectively "uncouples" the process of electron transport from ATP synthesis. The ETC continues to function, and oxygen is still consumed, but the energy released is dissipated as heat rather than being harnessed for ATP production.[7]

This leads to a severe depletion of cellular ATP, starving the fungus of the energy required for essential metabolic processes, ultimately resulting in cell death.[3]

Caption: Dichlorophene uncouples oxidative phosphorylation.

Secondary Mechanism: Inhibition of Tubulin Polymerization

A more recently proposed mechanism suggests that dichlorophene may also act as a mitotic inhibitor by binding to tubulin.[3][4] Tubulin is the fundamental protein component of microtubules, which are essential for cell division, intracellular transport, and maintaining cell structure.[3] By interfering with the polymerization of tubulin, dichlorophene could disrupt the formation of the mitotic spindle, leading to cell cycle arrest and the inhibition of fungal proliferation.[3] This dual-action potential makes dichlorophene a particularly effective antifungal agent.

Experimental Validation of the Mechanism of Action

To investigate and confirm the uncoupling activity of dichlorophene, a series of established in vitro assays can be performed. These protocols are designed to measure key parameters of mitochondrial function.

Protocol: Fungal Growth Inhibition Assay (MIC Determination)

The first step is to determine the minimum inhibitory concentration (MIC) of dichlorophene against the target fungal species. This provides a baseline concentration for subsequent mechanistic studies. Standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed.[8]

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., RPMI 1640).[9]

-

Serial Dilution: Perform a two-fold serial dilution of dichlorophene sodium salt in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of dichlorophene that causes a significant inhibition of visible fungal growth compared to the positive control.[9]

Protocol: Measuring Fungal Mitochondrial Respiration

This protocol assesses the effect of dichlorophene on oxygen consumption using an oxygen-sensitive electrode, providing direct evidence of its impact on the electron transport chain.[3]

Materials:

-

Isolated fungal mitochondria or fungal spheroplasts.

-

Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, EDTA, and HEPES, pH 7.4).[3]

-

Dichlorophene solution.

-

ETC substrates (e.g., succinate, NADH).[3]

-

ADP.

-

A Clark-type oxygen electrode system or similar technology.[3]

Procedure:

-

Preparation: Suspend the isolated mitochondria or spheroplasts in the respiration buffer.

-

Calibration: Calibrate the oxygen electrode system.

-

Equilibration: Add the fungal suspension to the electrode chamber and allow it to equilibrate.

-

State 2 Respiration: Initiate respiration by adding an ETC substrate (e.g., succinate). This measures the basal respiration rate.

-

State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the coupled respiration rate.

-

State 4 Respiration: Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to the State 4 rate.

-

Uncoupling Effect: Introduce dichlorophene into the chamber and observe the change in oxygen consumption. An uncoupler will cause a rapid increase in oxygen consumption, independent of ADP addition.

-

Quantification: Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) in the presence and absence of dichlorophene to quantify the uncoupling effect.[3] A significant decrease in the RCR in the presence of dichlorophene indicates uncoupling.

Caption: Workflow for measuring mitochondrial respiration.

Expected Data and Interpretation

The following table summarizes the expected outcomes from the mitochondrial respiration assay when testing an uncoupling agent like dichlorophene.

| Condition | Respiration Rate (Oxygen Consumption) | ATP Synthesis | Respiratory Control Ratio (RCR) | Interpretation |

| Control (Coupled Mitochondria) | Low (State 2), High (State 3), Low (State 4) | Active in State 3 | High (>3) | Healthy, coupled mitochondria where respiration is linked to ATP synthesis. |

| + Dichlorophene | Maximally stimulated, independent of ADP | Severely inhibited | Approaching 1 | Uncoupled mitochondria. The proton gradient is dissipated, leading to high respiration but no ATP synthesis. |

Spectrum of Activity and Resistance Potential

Dichlorophene demonstrates broad-spectrum activity against various fungi and bacteria.[2] The mechanism of uncoupling oxidative phosphorylation is a generalized attack on a highly conserved and fundamental cellular process. This multi-site mode of action is considered to have a low risk of resistance development compared to fungicides that target a single enzyme.[10]

Conclusion

The primary fungicidal mechanism of dichlorophene sodium salt is the uncoupling of oxidative phosphorylation, which it achieves by acting as a protonophore and dissipating the mitochondrial proton motive force. This leads to a critical depletion of cellular ATP and subsequent cell death. A secondary mechanism involving the inhibition of tubulin polymerization may also contribute to its antifungal efficacy. The provided experimental protocols offer a robust framework for researchers to investigate and confirm this mechanism of action. The low risk of resistance development associated with this mode of action underscores its value as an effective antimicrobial agent.

References

- Benchchem. (n.d.). Biological Activity of Dichlorophen as a Fungicide: A Technical Guide.

- University of Hertfordshire. (n.d.). Dichlorophen. AERU.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Dichlorophen in Modern Agriculture.

- TargetMol. (n.d.). Dichlorophen.

- Wikipedia. (n.d.). Dichlorophen.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3037, Dichlorophen.

- U.S. Environmental Protection Agency. (2022, June 27). Dicloran (DCNA) (PC #031301) Registration Review: Assessment of Use, Usage, Benefits and Impact. Regulations.gov.

- Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.

- NANOLAB. (n.d.). Fungicidal and Yeacidal Activities: Antifungal Activity Test.

- MDPI. (2024, September 11). Antifungal Activity and Multi-Target Mechanism of Action of Methylaervine on Candida albicans.

- Klepser, M. E., et al. (1998). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 36(10), 2873–2878.

- Palcsu, G., et al. (1996). Uncoupling effect of fungal hydroxyanthraquinones on mitochondrial oxidative phosphorylation. Acta Biologica Hungarica, 47(1-4), 291-300.

- National Center for Biotechnology Information. (n.d.). Oxidative Phosphorylation Impairment by DDT and DDE. PMC.

Sources

- 1. Dichlorophen [sitem.herts.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dichlorophen - Wikipedia [en.wikipedia.org]

- 5. Dichlorophen | Antibacterial | Antifungal | Parasite | TargetMol [targetmol.com]

- 6. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Oxidative Phosphorylation Impairment by DDT and DDE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Biocidal Properties of Dichlorophene Sodium Salt

Executive Summary

Dichlorophene, a chlorinated bisphenol, is a potent biocide with a long history of use as a bactericide, fungicide, and algaecide.[1][2] This technical guide provides an in-depth analysis of the biocidal properties of its sodium salt, a formulation choice that enhances aqueous solubility without compromising the antimicrobial efficacy of the parent molecule. We will explore its physicochemical characteristics, delve into its multi-targeted mechanism of action, quantify its spectrum of activity, and provide detailed, field-proven protocols for its rigorous evaluation. This document is intended for researchers, drug development professionals, and formulation scientists engaged in the development and application of antimicrobial agents.

Physicochemical Properties and Formulation

Dichlorophene (2,2'-methylenebis(4-chlorophenol)) is a white to light-pink crystalline powder characterized by a mild phenolic odor.[3][4] While the parent compound is only slightly soluble in water, it is soluble in organic solvents like alcohols and ethers.[4][5] The conversion to its disodium salt, disodium 2,2'-methylenebis(4-chlorophenolate), significantly improves its solubility in aqueous systems, a critical attribute for many disinfectant and preservative formulations.[6][7]

Key Physicochemical Data:

| Property | Dichlorophene | Dichlorophene Disodium Salt | Reference(s) |

| Chemical Formula | C₁₃H₁₀Cl₂O₂ | C₁₃H₈Cl₂Na₂O₂ | [3][6] |

| Molecular Weight | 269.12 g/mol | 313.08 g/mol | [3][6] |

| Appearance | White to light pink powder | Data not specified | [3] |

| Solubility in Water | Slightly soluble / Insoluble | More soluble (alkaline salts) | [4][5][7] |

The enhanced solubility of the sodium salt allows for the formulation of concentrated aqueous solutions, which is advantageous for industrial and commercial applications where dilution prior to use is common. The biocidal activity is driven by the dichlorophene anion, which becomes readily available upon dissolution.

Mechanism of Biocidal Action

Dichlorophene exerts its biocidal effects through a multi-pronged attack on microbial cells, a hallmark of many phenolic biocides. This multifaceted mechanism is advantageous as it reduces the likelihood of microorganisms developing resistance compared to single-target agents. The primary mechanisms are disruption of cell membrane integrity and interference with essential metabolic enzyme activity.[4][8][9]

-

Membrane Disruption : As a lipophilic molecule, dichlorophene partitions into the lipid bilayer of the microbial cell membrane. This intercalation disrupts the membrane's structural integrity and fluidity. The consequence is a loss of control over the passage of ions and small molecules, leading to the leakage of critical cytoplasmic contents and dissipation of the proton motive force, which is essential for ATP synthesis.[8][10][11]

-

Enzyme Inhibition : Dichlorophene can covalently bind to the thiol (-SH) groups of microbial proteins, particularly enzymes.[8][9] This interaction denatures the proteins, inactivating critical enzymes involved in metabolism and cellular respiration, ultimately leading to cell death.

-

Oxidative Stress : Recent studies on dichlorophene-functionalized nanoparticles suggest that it can induce intracellular oxidative stress by elevating the production of reactive oxygen species (ROS).[10][11][12] ROS, such as hydroxyl radicals, cause widespread damage to cellular components including DNA, proteins, and lipids.

A diagram illustrating the primary mechanisms of action is provided below.

Caption: Dichlorophene's multi-targeted mechanism of action against microbial cells.

Spectrum of Biocidal Activity

Dichlorophene exhibits broad-spectrum activity, demonstrating efficacy against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and algae.[1][8] Its effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible microbial growth.

Table of Reported MIC Values for Dichlorophene:

| Microorganism | Type | MIC (µM) | MIC (µg/mL) | Reference(s) |

| Bacillus subtilis | Gram-positive Bacteria | 0.206 | ~0.055 | [8] |

| Bacillus cereus | Gram-positive Bacteria | 0.206 | ~0.055 | [8] |

| Escherichia coli | Gram-negative Bacteria | 0.05 | ~0.013 | [8] |

| Citrobacter freundii | Gram-negative Bacteria | 0.206 | ~0.055 | [8] |

| Acinetobacter calcoaceticus | Gram-negative Bacteria | 0.825 | ~0.222 | [8] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | Gram-negative Bacteria | N/A | 4 - 16* | [10][11] |

*Note: This value is for Dichlorophene-functionalized gold nanoparticles.

The data indicates potent activity against both Gram-positive and Gram-negative bacteria at very low concentrations. It is also widely used as a fungicide in applications like paints, wood preservation, and textiles, and as an algicide.[1][4][5]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the biocidal properties of dichlorophene sodium salt, standardized and self-validating experimental protocols are essential. These methods ensure reproducibility and provide a clear basis for comparing efficacy against different microorganisms and with other biocidal agents.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC test is a fundamental quantitative assay to determine the lowest concentration of a biocide that inhibits microbial growth.[13][14][15] The broth microdilution method is a widely accepted and high-throughput approach.

Causality: This protocol uses serial dilutions to expose a standardized number of bacteria to a gradient of the biocide. The inclusion of positive (no biocide) and negative (no bacteria) controls is critical to validate that the medium supports growth and that there is no contamination. The transition from turbid (growth) to clear (no growth) wells identifies the MIC.[15][16]

Step-by-Step Methodology:

-

Prepare Biocide Stock Solution: Prepare a concentrated stock solution of dichlorophene sodium salt in a suitable sterile solvent (e.g., sterile deionized water).

-

Prepare Inoculum: Culture the test microorganism in an appropriate broth medium (e.g., Tryptone Soya Broth) to the mid-logarithmic phase. Adjust the culture's turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the prepared biocide stock (at 2x the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Controls: Well 11 will serve as the growth control (100 µL broth, 100 µL inoculum, no biocide). Well 12 will be the sterility control (200 µL sterile broth, no inoculum).

-

Inoculation: Dilute the standardized inoculum from Step 2 in broth to the final target concentration (e.g., 5 x 10⁵ CFU/mL). Add 100 µL of this diluted inoculum to wells 1 through 11.

-

Incubation: Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of dichlorophene sodium salt in a well that remains clear (no visible growth).[14][15]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Quantitative Suspension Test (based on EN 1276)

Suspension tests are designed to evaluate the efficacy of a liquid disinfectant under simulated practical conditions, including the presence of interfering substances (e.g., organic matter).[17][18][19] The European Standard EN 1276 is a benchmark for bactericidal activity.[17][20]

Causality: This protocol directly challenges the biocide by mixing it with a high concentration of microorganisms for a specific contact time.[18] The inclusion of an interfering substance mimics real-world conditions where disinfectants must work in the presence of dirt or biological fluids. A crucial step is the addition of a neutralizer, which stops the biocidal action precisely at the end of the contact time, allowing for an accurate count of surviving organisms.[20] A specific log reduction (e.g., 5-log or 99.999% reduction) is required to pass the standard.[18]

Step-by-Step Methodology:

-

Preparation: Prepare the dichlorophene sodium salt solution at the desired test concentration. Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) and a solution of an interfering substance (e.g., bovine albumin solution to simulate "clean" or "dirty" conditions).

-

Test Mixture: In a sterile container at a controlled temperature (e.g., 20°C), add 1 part of the interfering substance to 1 part of the bacterial suspension. Mix.

-

Exposure: At time zero, add 8 parts of the dichlorophene solution to the container from Step 2. Start a timer for the specified contact time (e.g., 5 minutes).

-

Neutralization: Exactly at the end of the contact time, transfer 1 part of the mixture from Step 3 into a tube containing 8 parts of a validated chemical neutralizer and 1 part water. Mix and allow to stand for 5 minutes. This step halts the biocidal activity.[18]

-

Enumeration: Perform serial dilutions of the neutralized sample in a suitable diluent. Plate the dilutions onto agar plates (e.g., Tryptone Soya Agar).

-

Incubation & Counting: Incubate the plates for 24-48 hours. Count the number of colony-forming units (CFU) on the plates.

-

Calculation: Calculate the log reduction in viable counts compared to a control sample performed with water instead of the biocide. A 5-log reduction (a 99.999% kill rate) is typically required to claim bactericidal efficacy under this standard.[18]

Applications, Safety, and Environmental Considerations

Dichlorophene sodium salt is utilized in a variety of applications due to its broad-spectrum efficacy. These include:

-

Preservative: In cosmetics, personal care products, and industrial materials like paints and adhesives to prevent microbial contamination.[4]

-

Disinfectant: As an active ingredient in disinfectants for surfaces and equipment.[4]

-

Agriculture: Used as a fungicide and bactericide to protect crops.[1][4]

-

Veterinary Medicine: Employed as an anthelmintic agent to treat parasitic worms in animals.[21]

Safety Profile: Dichlorophene is considered moderately toxic and can be an irritant to the eyes and skin.[3][22] Appropriate personal protective equipment (PPE) should be used when handling the concentrated powder or solutions.[23] It has been noted to have potential for photosensitization in some cases.[24]

Environmental Fate: Dichlorophene is not typically persistent in soils and is unlikely to leach into groundwater.[1] However, it is moderately toxic to aquatic organisms.[1] Photolysis in sunlit surface waters is considered an important environmental fate process.[3]

Conclusion

Dichlorophene sodium salt is a versatile and potent biocide, valued for its broad spectrum of activity and enhanced aqueous solubility. Its multi-targeted mechanism of action, primarily involving membrane disruption and enzyme inhibition, makes it an effective agent against a wide array of bacteria and fungi and reduces the risk of resistance development. Rigorous evaluation using standardized protocols such as MIC determination and quantitative suspension tests is crucial for validating its efficacy for specific applications. While effective, proper safety precautions must be observed during its handling, and its environmental impact must be considered. Continued research, particularly in novel formulations like nanoparticles, may further expand its utility in combating microbial threats.[10]

References

-

Dichlorophen - MedChem Express. (n.d.). Cambridge Bioscience. Retrieved from [Link]

-

Dichlorophen | C13H10Cl2O2. (n.d.). PubChem. Retrieved from [Link]

-

Dichlorophen. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

-

EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity. (n.d.). Intertek. Retrieved from [Link]

-

EN 1276:2019. (n.d.). Viroxy. Retrieved from [Link]

-

Biocide Dichlorophene Liquid Chemical Biocide. (n.d.). IndiaMART. Retrieved from [Link]

-

EN 1276:2019 - Disinfectant Bactericidal Activity Test Standard. (n.d.). BIOSAN. Retrieved from [Link]

-

EN 1276 Bactericidal Testing – Disinfectant Efficacy Lab. (n.d.). Microbe Investigations. Retrieved from [Link]

-

Zuanazzi, C., et al. (n.d.). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) Assay Protocol. (n.d.). Hielscher Ultrasonics. Retrieved from [Link]

-

A Review of Efficacy Testing of Disinfectants. (2020). Ecolab. Retrieved from [Link]

-

Rodríguez-Lázaro, D., et al. (2017). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

-

Dichlorophen disodium. (n.d.). PubChem. Retrieved from [Link]

-

Kwak, J., et al. (2020). Identification of Bithionol, Dichlorophen, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus. ACS Omega. Retrieved from [Link]

-

Dichlorophene. (2022). CAMEO. Retrieved from [Link]

-

Yamarik, T. A., et al. (2004). Safety assessment of dichlorophene and chlorophene. International Journal of Toxicology. Retrieved from [Link]

-

Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

-

Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025). International Journal of Nanomedicine. Retrieved from [Link]

-

Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025). PubMed. Retrieved from [Link]

-

Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2024). Taylor & Francis Online. Retrieved from [Link]

-

Ambient Water Quality Criteria for 2,4-dichlorophenol. (n.d.). EPA. Retrieved from [Link]

-

Dichlorophen – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Dichlorophen. (n.d.). Wikipedia. Retrieved from [Link]

-

Dichlorophene and its sodium salts: Human health tier II assessment. (2018). Australian Department of Health. Retrieved from [Link]

- Denyer, S. P. (1996). Mechanisms of Action of Antibacterial Biocides.

- Rutala, W. A., & Weber, D. J. (2024). Mechanisms of action of microbicides commonly used in infection prevention and control. Journal of Clinical Microbiology.

Sources

- 1. Dichlorophen [sitem.herts.ac.uk]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. indiamart.com [indiamart.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. Dichlorophen disodium | C13H8Cl2Na2O2 | CID 89634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dichlorophen - MedChem Express [bioscience.co.uk]

- 10. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. hielscher.com [hielscher.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. protocols.io [protocols.io]

- 17. EN 1276 Evaluation of chemical disinfectant or antiseptic for bactericidal activity [intertek.com]

- 18. EN 1276:2019 - Viroxy [viroxylabs.com]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. Dichlorophen - Wikipedia [en.wikipedia.org]

- 22. Safety assessment of dichlorophene and chlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemicalbook.com [chemicalbook.com]

- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]

Toxicological Profile of Dichlorophene and its Sodium Salt for In Vitro Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro toxicological profile of dichlorophene and its sodium salt. Designed for the laboratory professional, this document moves beyond mere data reporting to offer a synthesized perspective on experimental design, mechanistic understanding, and data interpretation, grounded in established scientific principles.

Foundational Knowledge: Physicochemical Properties and Their Impact on Assay Design

A compound's physical and chemical characteristics are not just datasheet entries; they are critical determinants of its behavior in an in vitro system. The choice between dichlorophene free acid and its sodium salt has profound implications for experimental validity and reproducibility.

Table 1: Comparative Physicochemical Properties and In Vitro Relevance

| Property | Dichlorophene | Dichlorophene, Sodium Salt | Significance for In Vitro Experimental Design |

| Chemical Formula | C₁₃H₁₀Cl₂O₂ | C₁₃H₈Cl₂Na₂O₂ | The sodium salt is engineered for enhanced aqueous solubility. |

| Molecular Weight | 269.12 g/mol | 313.08 g/mol | Essential for accurate calculation of molar concentrations for dosing solutions. |

| Water Solubility | 0.003 g/100 mL (practically insoluble)[1] | Soluble | Critical Decision Point: Dictates the vehicle for stock solution preparation. The sodium salt's solubility allows for direct dissolution in aqueous buffers or culture media, eliminating solvent-associated artifacts. |

| LogP (Octanol/Water) | ~4.5 (Estimated) | Lower (Estimated) | The high lipophilicity of dichlorophene suggests a strong propensity for cellular membrane interaction, potential for bioaccumulation, and non-specific binding to plasticware. |

Expertise & Experience: The poor aqueous solubility of dichlorophene free acid mandates the use of an organic solvent, typically DMSO, for stock solution preparation. This is a common practice, but one that requires stringent controls. The final concentration of DMSO in the cell culture medium must be kept to a minimum (ideally ≤0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity. Crucially, every experiment must include a vehicle control group—cells treated with the highest concentration of DMSO used in the experiment—to isolate the effects of the test compound from those of the solvent. The use of dichlorophene sodium salt circumvents these issues, simplifying the experimental matrix and enhancing the reliability of the data.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary antimicrobial and cytotoxic mechanism of dichlorophene is its function as an uncoupler of oxidative phosphorylation.[2] It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the critical proton gradient. This short-circuiting of the electron transport chain decouples it from ATP synthesis, leading to a rapid depletion of cellular energy reserves and subsequent cell death. This mechanism is central to understanding its broad-spectrum toxicity.

Signaling Pathway: Mitochondrial Uncoupling by Dichlorophene

Caption: Dichlorophene acts as a protonophore, dissipating the proton gradient.

In Vitro Toxicological Endpoints: A Multi-Parametric Approach

A thorough in vitro assessment relies on evaluating multiple endpoints to build a comprehensive toxicological profile.

Cytotoxicity Assessment

Determining the concentration range over which a compound is cytotoxic is the foundational step in any toxicological evaluation.

Experimental Workflow: Multi-Endpoint Cytotoxicity Analysis

Caption: A parallel workflow for comprehensive cytotoxicity assessment.

Protocol: LDH Release Assay for Membrane Integrity

This protocol quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.

-

Cell Culture: Seed cells (e.g., primary human keratinocytes) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and reach approximately 80% confluency.

-

Treatment: Prepare serial dilutions of dichlorophene sodium salt in the appropriate culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions.

-

Controls (Self-Validating System):

-

Vehicle Control: Cells treated with medium only.

-

Positive Control (Maximum LDH Release): A separate set of wells treated with a lysis buffer (provided in commercial kits) 30 minutes before the assay endpoint.

-

Medium Background Control: Wells with medium but no cells.

-

-

Incubation: Incubate the plate for the desired time point (e.g., 24 hours) at 37°C with 5% CO₂.

-

Assay Procedure:

-

Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 20-30 minutes, protected from light.

-

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation:

-

Subtract the medium background reading from all other values.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)] * 100

-

Genotoxicity

Assessing the potential of a compound to damage genetic material is a critical component of safety evaluation.

-

Bacterial Reverse Mutation (Ames) Test: Dichlorophene has returned positive results in some Salmonella typhimurium strains, indicating its potential to induce point mutations.[3][4]

-

In Vitro Comet Assay: This assay directly visualizes DNA strand breaks. Studies have shown that dichlorophene can induce DNA damage detectable by the comet assay.[5]

-

In Vitro Micronucleus Test: While some reviews suggest dichlorophene is negative in mammalian test systems[3][4], other studies using bone marrow cells from exposed rats show a significant increase in micronuclei, indicating chromosomal damage.[6][7] This highlights the importance of considering both in vitro and in vivo data.

Endocrine Disruption

Chlorinated phenols as a class are known for their potential to interfere with the endocrine system.[8]

-

Mechanism: Dichlorophene has been shown to have in vitro estrogen receptor binding affinity.[9] Related compounds like 2,4-dichlorophenol can disrupt steroidogenesis in H295R human adrenocortical carcinoma cells, affecting the expression of key genes like CYP17 and CYP19 (aromatase).[10]

-

Recommended Assays:

-

Receptor Binding Assays: To quantify direct interaction with estrogen and androgen receptors.

-

H295R Steroidogenesis Assay: An OECD test guideline assay that evaluates effects on the production of testosterone and estradiol.

-

Receptor-Mediated Transcriptional Activation Assays: (e.g., using HeLa-9903-ERα cells) to measure agonistic or antagonistic activity.[11]

-

The Critical Role of Metabolic Activation

In vitro assays performed on simple cell lines lack the metabolic capacity of a whole organism. Parent compounds can be metabolized into more (or less) toxic intermediates.

-

Methodology: To simulate hepatic metabolism, in vitro assays, particularly for genotoxicity, should be conducted both with and without an exogenous metabolic activation system, typically a rat liver S9 fraction.

-

Metabolites: In vivo, dichlorophene is metabolized into major metabolites including dichlorophene sulfate, dichlorophene monoglucuronide, and dichlorophene diglucuronide, which are primarily excreted in the urine.[3][12][13] The positive Ames test results for dichlorophene often depend on the presence of the S9 fraction, suggesting that its metabolites may be the ultimate mutagens.[3][4]

Data Synthesis and Conclusion

The in vitro toxicological profile of dichlorophene is characterized by a clear mechanism of cytotoxicity via mitochondrial uncoupling. There is consistent evidence of genotoxicity, with positive findings in bacterial mutagenicity and DNA damage assays. The potential for endocrine disruption is also a key hazard that warrants investigation in any comprehensive safety assessment.

Table 2: Summary of In Vitro Toxicological Profile

| Endpoint | Assay Type | Key Finding | Authoritative Insight |

| Cytotoxicity | Mitochondrial function, Membrane integrity | Dose-dependent cell death linked to ATP depletion. | The primary mechanism is the uncoupling of oxidative phosphorylation.[2] |

| Genotoxicity | Ames Test, Comet Assay, Micronucleus Test | Positive for point mutations (often requiring S9) and induction of DNA strand breaks/chromosomal damage.[3][4][5][7] | Genotoxic potential appears to be mediated, at least in part, by metabolic activation. |

| Endocrine Disruption | Receptor Binding, Steroidogenesis Assays | Evidence of estrogen receptor binding and potential disruption of steroid hormone synthesis.[9][10] | Consistent with the profile of other chlorinated phenols. |

Future Directions: The field is advancing towards more complex, physiologically relevant in vitro systems. Future investigations should incorporate high-content imaging to assess multiple cytotoxic parameters simultaneously, transcriptomics to identify perturbed cellular pathways, and 3D cell models (e.g., liver spheroids) to better recapitulate tissue-level metabolic and toxicological responses.

References

-

Coady, K. K., et al. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays. Toxicology in Vitro, 28(6), 1134-1141. [Link]

-

Zhang, W., et al. (2012). Disruption of endocrine function in in vitro H295R cell-based and in in vivo assay in zebrafish by 2,4-dichlorophenol. Aquatic Toxicology, 106-107, 129-140. [Link]

-

Lanigan, R. S., & Yamarik, T. A. (2002). Final report on the safety assessment of dichlorophene and chlorophene. International journal of toxicology, 21 Suppl 3, 95-126. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Dichlorophene and its sodium salts: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Institute for Environment and Health. (2005). Chemicals purported to be endocrine disrupters. IEH Web Report W20. [Link]

-

Al-Ahmadi, K. (2019). Effects of 2-chlorophenol and 2,4-dichlorophenol on mitotic chromosomes and nucleic acid content using Allium cepa and. Journal of Cell and Molecular Biology, 17(2), 437-443. [Link]

-

Zhang, Q., et al. (2019). The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay. Chemosphere, 221, 588-596. [Link]

-

Lone, I. H., et al. (2013). Genotoxicity of an organochlorine pesticide dichlorophene by micronucleus and chromosomal aberration assays using bone marrow cells of Rattus norvegicus. Caryologia, 66(4), 296-303. [Link]

-

Lone, I. H., et al. (2016). Toxicogenetic evaluation of dichlorophene in peripheral blood and in the cells of the immune system using molecular and flow cytometric approaches. Chemosphere, 165, 335-344. [Link]

-

Orton, F., et al. (2009). Endocrine disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence. Environmental Science & Technology, 43(22), 8695-8701. [Link]

-

International Agency for Research on Cancer. (1999). Dichlorobenzenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 73. [Link]

-

Cosmetic Ingredient Review. (2006). Safety Assessment of Dichlorophene and Chlorophene. ResearchGate. [Link]

-

Wikipedia. (n.d.). Dichlorophen. Wikipedia. [Link]

-

Lone, I. H., et al. (2013). Genotoxicity of an organochlorine pesticide dichlorophene by micronucleus and chromosomal aberration assays using bone marrow cells of Rattus norvegicus. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). Dichlorophen – Knowledge and References. Taylor & Francis. [Link]

Sources

- 1. Dichlorophen - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Safety assessment of dichlorophene and chlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicogenetic evaluation of dichlorophene in peripheral blood and in the cells of the immune system using molecular and flow cytometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iehconsulting.co.uk [iehconsulting.co.uk]

- 10. Disruption of endocrine function in in vitro H295R cell-based and in in vivo assay in zebrafish by 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. taylorandfrancis.com [taylorandfrancis.com]

stability of dichlorophene, sodium salt in aqueous solutions

An In-Depth Technical Guide to the Stability of Dichlorophene, Sodium Salt in Aqueous Solutions

Abstract

This guide provides a comprehensive technical overview of the chemical stability of this compound, in aqueous solutions. Dichlorophene is a widely utilized biocide, and understanding its stability profile is critical for ensuring efficacy, safety, and proper formulation in its various applications. This document, intended for researchers, scientists, and drug development professionals, delves into the intrinsic chemical properties of dichlorophene and the primary environmental factors that govern its degradation in aqueous media. We will explore the profound influence of pH, temperature, and light on its molecular integrity. Furthermore, this guide outlines key degradation pathways, identifies major degradation products, and presents robust analytical methodologies for conducting stability assessments. Detailed, field-proven experimental protocols for forced degradation and long-term stability studies are provided to serve as a practical resource for laboratory investigations.

Introduction: The Significance of Dichlorophene Stability

Dichlorophene is a chlorinated phenolic compound recognized for its potent antimicrobial properties. It functions as a fungicide, bactericide, and algaecide, finding extensive use in consumer and industrial products.[1][2] Its sodium salt is frequently used to improve solubility in aqueous formulations.[1] Applications range from cosmetics and textiles to cleaning agents and industrial biocides.[2]

The efficacy of any formulation containing this compound, is intrinsically linked to the stability of the active molecule in its aqueous environment. Degradation not only leads to a loss of potency but can also generate new chemical entities with potentially different toxicological profiles. Therefore, a thorough understanding of the factors that compromise the stability of dichlorophene is a prerequisite for developing robust, reliable, and safe formulations. This guide serves as a foundational document, synthesizing available scientific data to explain the causal mechanisms behind its degradation and to provide actionable protocols for its assessment.

Chemical Properties and Reactivity in Aqueous Media

Dichlorophene (2,2'-methylenebis(4-chlorophenol)) is an acidic compound that readily forms salts, such as its monosodium and disodium variants, in the presence of aqueous alkalis.[1] When the sodium salt is dissolved in water, it dissociates, and the speciation between the anionic phenolate form and the protonated phenolic form is governed by the pH of the solution.[2] This pH-dependent equilibrium is a critical determinant of its subsequent reactivity and degradation pathways. The molecule's structure, featuring two chlorinated phenol rings linked by a methylene bridge, presents several sites susceptible to chemical attack, including the phenolic hydroxyl groups, the aromatic rings, and the carbon-chlorine bonds.

Key Factors Influencing Aqueous Stability

The degradation of dichlorophene in an aqueous solution is not a singular process but a complex interplay of environmental stressors. The primary factors are pH, temperature, and exposure to light.

The Critical Role of pH

The pH of an aqueous solution is arguably the most influential factor in the stability of many active ingredients, and dichlorophene is no exception. Alkaline conditions, which favor the phenolate anion, can significantly accelerate degradation through processes like alkaline hydrolysis.[3][4] For many pesticides, the rate of hydrolysis can increase tenfold for every unit increase in pH.[5]

-

Acidic Conditions (pH < 7): In acidic media, dichlorophene exists predominantly in its less reactive protonated form. However, it is still susceptible to other degradation mechanisms like photolysis, which follows a distinct pathway in acidic environments.[1][6]

-

Alkaline Conditions (pH > 7): In alkaline solutions, the deprotonated phenolate form is more susceptible to both oxidative and hydrolytic degradation. Studies on the photolysis of dichlorophene at pH 9 show the formation of additional degradation products compared to acidic conditions, highlighting a different reaction mechanism for the anionic species.[1][6]

The Influence of Temperature

Temperature acts as a catalyst for most chemical reactions, including degradation. Elevated temperatures provide the necessary activation energy to overcome reaction barriers, accelerating the breakdown of dichlorophene.

-

Thermal Decomposition: A safety data sheet for this compound solution explicitly warns against overheating to prevent thermal decomposition.[7] When heated to the point of decomposition, dichlorophene can emit toxic hydrogen chloride fumes.[1]

-

Accelerated Hydrolysis: The rate of hydrolysis is highly dependent on temperature.[8] Studies on analogous compounds have shown that increasing the temperature from 10°C to 50°C can reduce the degradation half-life by over 70-fold, demonstrating the profound impact of thermal stress.[9]

Photodegradation: The Impact of Light

Exposure to ultraviolet (UV) radiation is a significant degradation pathway for dichlorophene. The process, known as photolysis, involves the absorption of photons, which excites the molecule and can lead to the cleavage of chemical bonds. The outcome of photolysis is critically dependent on the presence of oxygen and the pH of the solution.[1]

-

Anoxic Conditions (Oxygen Absent): In the absence of oxygen, photolysis of dichlorophene in an acidic solution primarily results in the reductive dehalogenation (hydrolysis of a chlorine atom) to yield 4-chloro-4'-hydroxy-2,2'-methylenediphenol.[1][6]

-

Oxic Conditions (Oxygen Present): When oxygen is present, the reaction pathway shifts. In acidic solutions, a benzoquinone derivative is formed instead.[1][6]

-

Influence of pH on Photolysis: At a pH of 9, where the anionic form predominates, irradiation leads to the formation of the same products seen in acidic photolysis, along with an additional product, 4-chloro-2,2'-methylenediphenol.[1][6]

Susceptibility to Oxidation

Dichlorophene is known to be slowly oxidized by atmospheric air.[1] This susceptibility is heightened in aqueous solutions, especially in the presence of strong oxidizing agents, with which its sodium salt is incompatible.[7] Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), have been shown to be effective in degrading related chlorophenolic compounds, indicating that dichlorophene is vulnerable to oxidative attack.[10][11][12]

Degradation Pathways and Products

Understanding the degradation pathways is essential for identifying potential impurities and ensuring the safety of a formulation. Based on available data, the primary degradation products of dichlorophene arise from photolysis and hydrolysis.

| Stress Condition | Major Degradation Products | Reference |

| Photolysis (Acidic, No Oxygen) | 4-chloro-4'-hydroxy-2,2'-methylenediphenol | [1][6] |

| Photolysis (Acidic, Oxygen) | Benzoquinone-like derivative | [1][6] |

| Photolysis (Alkaline, pH 9) | 4-chloro-4'-hydroxy-2,2'-methylenediphenol, Benzoquinone-like derivative, 4-chloro-2,2'-methylenediphenol | [1][6] |

| High Temperature | Hydrogen chloride, Carbon monoxide, Carbon dioxide | [1][7] |

Below is a diagram illustrating the key photodegradation pathways of dichlorophene.

Caption: Key photodegradation pathways of dichlorophene under varied pH and oxygen conditions.

Analytical Methodologies for Stability Assessment

To accurately quantify the stability of dichlorophene, a validated, stability-indicating analytical method is required. Such a method must be able to separate, detect, and quantify the intact active ingredient distinctly from its degradation products and any other components in the matrix.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common and robust technique for stability testing.[14] A reversed-phase HPLC method using a C18 column with a mobile phase such as methanol and water is effective for the analysis of dichlorophen and its impurities.[15] Detection is typically performed using a UV detector at a wavelength of approximately 290 nm.[15]

-

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides an even higher level of specificity and is invaluable for the structural elucidation of unknown degradation products formed during stress testing.[16]

Experimental Protocols for Stability Testing

The following protocols provide a framework for a comprehensive stability assessment. They are designed to be self-validating by including controls and system suitability checks.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and products and to establish the specificity of the analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound, in purified water at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store one aliquot at room temperature and another at 60°C. Sample at 0, 2, 8, 24, and 48 hours. Neutralize samples before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store one aliquot at room temperature and another at 60°C. Sample at the same time points. Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light. Sample at the same time points.

-

Thermal Degradation: Store an aliquot of the stock solution in a temperature-controlled oven at 70°C, protected from light. Sample at the same time points.

-

Photostability: Expose an aliquot of the stock solution to a calibrated light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it alongside the exposed sample. Sample at appropriate intervals.

-

Analysis: Analyze all stressed samples, along with an unstressed control (stored at 4°C), using a validated stability-indicating HPLC method.

-

Peak Purity: Assess the peak purity of the dichlorophene peak in all stressed chromatograms using a diode array detector (DAD) to ensure no co-eluting degradants are present.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life and recommend storage conditions for the aqueous solution.

Methodology:

-

Product Preparation: Prepare the final formulation of the this compound, aqueous solution and package it in the intended container-closure system.

-

Storage Conditions: Place samples into stability chambers set at controlled conditions. Recommended conditions include:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

-

Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

-

Analysis: At each time point, perform the following tests:

-

Assay: Quantify the concentration of dichlorophene using the validated HPLC method.

-

Degradation Products: Quantify any specified or unspecified degradation products.

-

Physical Appearance: Visually inspect for changes in color, clarity, or precipitation.

-

pH Measurement: Measure the pH of the solution.

-

-

Data Evaluation: Plot the assay results versus time to determine the degradation rate and establish an appropriate shelf-life based on predefined acceptance criteria (e.g., not less than 90% of the initial concentration).

The following diagram illustrates a typical workflow for a comprehensive stability study.

Caption: Workflow for a comprehensive stability assessment of dichlorophene solutions.

Conclusion and Recommendations

The stability of this compound, in aqueous solutions is a multifactorial issue. The molecule is susceptible to degradation via hydrolysis, photolysis, and oxidation, with the rate and outcome of these processes being highly dependent on the pH, temperature, and light exposure of the solution.

Key Findings:

-

Alkaline solutions (pH > 7) significantly accelerate degradation.

-

Elevated temperatures drastically reduce the stability and half-life.

-

UV light exposure is a primary degradation pathway, with outcomes dependent on pH and the presence of oxygen.

Recommendations for Formulation and Storage:

-

pH Control: To maximize stability, aqueous formulations should be buffered to a slightly acidic or neutral pH (ideally between 5.5 and 7.0).

-

Temperature Control: Solutions should be stored in a cool environment, and exposure to high temperatures during manufacturing, shipping, and storage must be avoided.

-

Light Protection: Formulations must be packaged in light-resistant (e.g., amber or opaque) containers to prevent photodegradation.

-

Avoid Oxidizers: Contact with strong oxidizing agents should be prevented during formulation and use.

By controlling these key factors and employing validated stability-indicating analytical methods, researchers and developers can ensure the creation of stable, effective, and safe products containing this compound.

References

- Kim, I., et al. (2004). High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. PubMed.

- National Center for Biotechnology Information. (n.d.). Dichlorophen. PubChem.

- Li, X. Z., et al. (2007). Degradation of 2,4-dichlorophenol in aqueous solution by a hybrid oxidation process. PubMed.

- Yang, C., et al. (2010). Anodic oxidation process for the degradation of 2, 4-dichlorophenol in aqueous solution and the enhancement of biodegradability. PubMed.

- ResearchGate. (2015). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. ResearchGate.

- Mansfield, E., & Richard, C. (1996). Phototransformation of dichlorophen in aqueous phase. FAO AGRIS.

- El-Gindy, A. (1983). Liquid chromatographic analysis of dichlorophen and its major impurity. PubMed.

- Yaya, E., et al. (2022). Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate.